molecular formula C8H5F3INO B168820 2,2,2-trifluoro-N-(4-iodophenyl)acetamide CAS No. 126063-08-9

2,2,2-trifluoro-N-(4-iodophenyl)acetamide

Cat. No.: B168820
CAS No.: 126063-08-9
M. Wt: 315.03 g/mol
InChI Key: FDWUACCNDXQZBU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-iodophenyl)acetamide is an organic compound with the molecular formula C8H5F3INO and a molecular weight of 315.03 g/mol . This compound is characterized by the presence of trifluoromethyl and iodophenyl groups attached to an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-iodophenyl)acetamide typically involves the reaction of 4-iodoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Iodoaniline+Trifluoroacetic anhydrideThis compound\text{4-Iodoaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 4-Iodoaniline+Trifluoroacetic anhydride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-iodophenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-iodophenyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and iodophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-bromophenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-chlorophenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(4-iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its fluorine, bromine, and chlorine analogs. The iodine atom allows for specific types of chemical reactions, such as coupling reactions, that are not as readily achievable with other halogens .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWUACCNDXQZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350726
Record name 2,2,2-trifluoro-N-(4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126063-08-9
Record name 2,2,2-trifluoro-N-(4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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